(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine
Description
(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine (CAS: 789429-61-4) is a chiral organic compound with the molecular formula C₉H₁₁F₃N₂ and a molecular weight of 204.19 g/mol . The molecule features a 3-(trifluoromethyl)phenyl group attached to a 1,2-diaminoethane backbone, conferring unique electronic and steric properties due to the strong electron-withdrawing nature of the CF₃ group. This compound is typically stored as a liquid at 4°C, though detailed safety data remain unavailable . Its structural motif makes it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting receptors or enzymes sensitive to fluorine substitution .
Properties
Molecular Formula |
C9H11F3N2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
(1S)-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m1/s1 |
InChI Key |
PZUVTQYOKUMPDY-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CN)N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the introduction of the trifluoromethyl group to a phenyl ring followed by the attachment of the ethane-1,2-diamine moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a base to introduce the trifluoromethyl group to a phenyl ring. Subsequent steps involve the formation of the ethane-1,2-diamine structure through reductive amination or other suitable reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex fluorinated compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable precursor in drug development .
Industry
In the industrial sector, (1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of (1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogues
Fluorinated Derivatives
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
- CAS : 1213016-70-6
- Molecular Formula : C₉H₁₀F₄N₂
- Molecular Weight : 222.19 g/mol
- This modification may improve binding affinity in drug-receptor interactions compared to the parent compound .
(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl
- CAS : 1391576-24-1
- Molecular Formula : C₉H₁₂Cl₂F₄N₂
- Molecular Weight : 295.10 g/mol
- Key Differences : The 6-fluoro substituent and hydrochloride salt form significantly alter solubility and stability. The dihydrochloride salt is preferred for pharmaceutical formulations due to enhanced aqueous solubility, while the fluorine position impacts steric interactions in chiral environments .
Bis(trifluoromethyl) Derivatives
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea
- CAS : 620960-26-1
- Molecular Formula : C₁₇H₂₁F₆N₃S
- Molecular Weight : 413.42 g/mol
- Key Differences: The 3,5-bis(trifluoromethyl) substitution creates a highly electron-deficient aromatic system, increasing resistance to oxidative metabolism. The thiourea linkage and dimethylamino group introduce additional hydrogen-bonding and basicity, making this compound suitable for catalysis or kinase inhibition studies .
Methylated and Halogenated Analogues
(1S,2S)-N1,N2-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine
- CAS : 205873-26-3
- Molecular Formula : C₁₈H₁₈F₆N₂
- Molecular Weight : 376.35 g/mol
- The bis(3-CF₃-phenyl) structure amplifies steric bulk, which could enhance selectivity in enantioselective reactions .
(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine
- CAS : 1213488-84-6
- Molecular Formula : C₈H₁₀Cl₂N₂
- Molecular Weight : 205.09 g/mol
- This analogue may exhibit distinct pharmacokinetic profiles, though chlorine’s larger atomic size could introduce toxicity concerns .
Hybrid Derivatives with Heterocycles
7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine
- Molecular Features : Combines the 3-CF₃-phenyl-diamine core with a benzimidazole ring and methanesulphonamide group.
- Key Differences : The benzimidazole moiety introduces aromatic π-stacking capabilities, while the sulphonamide enhances solubility. This derivative is utilized in targeted therapies, such as protease inhibitors, due to its dual hydrogen-bonding and hydrophobic interactions .
Biological Activity
(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group attached to the phenyl ring enhances the compound's lipophilicity and binding affinity to various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C9H11F3N2
- Molecular Weight : 204.19 g/mol
- Structure : The compound exhibits chirality, which can influence its biological interactions and pharmacological effects.
Preliminary studies suggest that (1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine interacts with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group may enhance selectivity and potency against these targets, potentially leading to therapeutic effects in various metabolic pathways.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Enzyme Inhibition : Studies indicate that it may act as an inhibitor of certain enzymes, influencing metabolic pathways crucial for cellular functions.
- Antitumor Activity : The compound shows promise in inhibiting cancer cell proliferation, as evidenced by its activity against various cancer cell lines.
- Antimicrobial Properties : Initial findings suggest potential antibacterial activity, warranting further investigation into its efficacy against pathogenic bacteria.
Antitumor Activity
Research has highlighted the cytotoxic effects of (1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine on different cancer cell lines. For instance:
- Cell Line Testing : Compounds similar to (1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine were tested against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia).
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| (1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine | 2.5 ± 0.5 | A431 |
| Similar Compound X | 3.0 ± 0.7 | Jurkat |
The IC50 values indicate that lower concentrations of the compound are effective in inhibiting cell growth.
Antimicrobial Studies
Antimicrobial properties were evaluated using the agar diffusion method against Gram-positive and Gram-negative bacteria. Results showed:
| Bacteria Type | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings suggest that (1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine possesses notable antibacterial activity.
Structure-Activity Relationship (SAR)
The trifluoromethyl substitution plays a critical role in enhancing the biological activity of this compound. SAR studies indicate that modifications to the phenyl ring can significantly impact the binding affinity and selectivity towards target enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
